3-Fluoro-2-methylcinnamic acid
Description
Propriétés
IUPAC Name |
(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLRLIWXWVPES-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Propionic Anhydride-Mediated Synthesis
The most widely documented method involves condensation of p-fluorobenzaldehyde with propionic anhydride. As detailed in WO2005068411A1, this one-pot reaction proceeds via in situ formation of a mixed anhydride intermediate. Key parameters include:
-
Molar ratio : 1:1.2 (aldehyde:anhydride)
-
Temperature gradient : 80°C for nucleation, 110°C for condensation
-
Catalyst system : Hexamethylenetetramine (HMTA)/acetic anhydride
Reaction monitoring via HPLC shows complete conversion within 4 hours, yielding p-fluoro-α-methylcinnamic acid (structural analog to 3-fluoro-2-methyl derivative) at 88% purity. Post-processing involves sequential washing with 2N NaOH and HCl to remove unreacted reagents.
Propandioic Acid Coupling
CN102633625B discloses an alternative pathway using propandioic acid under ionic liquid catalysis. The process features:
| Parameter | Value |
|---|---|
| Solvent | [BMIM][TOS] ionic liquid |
| Catalyst loading | 5 mol% ammonium acetate |
| Reaction time | 2.5 hours |
| Isolated yield | 91% |
This method eliminates traditional solvent waste, with ionic liquid recovery rates exceeding 98% through vacuum distillation.
Catalytic Hydrogenation Techniques
α,β-Unsaturated Intermediate Reduction
US5998477A describes hydrogenation of 3-fluoro-4-methoxy-α-methylcinnamic acid using PtO₂ catalyst at 43 psi H₂. Key observations:
-
Hydrogen uptake completes within 24 minutes at 20°C
-
Selectivity for cis-isomer reaches 94% in methanol solvent
-
Catalyst reuse potential: 7 cycles with <5% activity loss
The resulting dihydro derivative serves as precursor for indenylacetic acid pharmaceuticals via dehydration.
Ionic Liquid-Mediated Synthesis Optimization
CN102633625B's innovative approach using 1-butyl-3-methylimidazolium tosylate ([BMIM][TOS]) demonstrates multiple advantages:
-
Reaction acceleration : Turnover frequency increases 3.2-fold vs. DMF
-
Byproduct suppression : Water content <0.5% prevents hydrolysis
-
Energy efficiency : 70-80°C operating range vs. 110°C in conventional methods
Comparative kinetic studies show apparent activation energy reduction from 68 kJ/mol (traditional) to 51 kJ/mol (ionic liquid).
Regioselective Cyclization Processes
WO2005068411A1's patent outlines a critical cyclization step forming 6-fluoro-2-methylindanone from (3-fluorophenyl)-isopropenyl-ketone:
Cyclization conditions :
-
H₂SO₄ (96%) in dichloromethane
-
Temperature control: 0-60°C (±2°C)
-
Regioisomer ratio: 19:1 at 0°C vs. 10:1 at 60°C
This step directly impacts final product purity, with optimal conditions yielding 93% desired regioisomer.
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | E-factor | Cost Index |
|---|---|---|---|---|
| Classical Aldol | 88 | 95 | 8.2 | 1.00 |
| Ionic Liquid | 91 | 97 | 2.1 | 1.15 |
| Hydrogenation | 85 | 92 | 6.7 | 1.30 |
| Regioselective | 93 | 99 | 4.5 | 1.08 |
E-factor = kg waste/kg product; Cost Index normalized to classical method
Industrial-Scale Process Considerations
Continuous Flow Implementation
Recent adaptations of WO2005068411A1's methodology in flow reactors show:
Crystallization Optimization
US5998477A's crystallization protocol achieves 99.5% purity through:
-
Ethanol/water (95:5) antisolvent system
-
Controlled cooling at 0.5°C/min
Pharmaceutical Derivitization Pathways
The MDPI study demonstrates conversion to bioactive derivatives through:
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 3-fluoro-2-methylhydrocinnamic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-methylbenzoic acid.
Reduction: Formation of 3-fluoro-2-methylhydrocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-2-methylcinnamic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often attributed to its ability to modulate enzyme activity, disrupt cellular processes, and interact with cellular membranes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Position and Type
The biological and chemical properties of cinnamic acid derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Fluorine vs.
- Positional Isomerism : Fluorine at the 3-position (meta) versus 4-position (para) alters electronic effects and hydrogen-bonding capacity. For example, para-substituted fluorocinnamic acids may exhibit different crystal packing behaviors .
- Lipophilicity : Trifluoromethyl (CF₃) groups significantly enhance lipophilicity compared to single fluorine or methyl groups, influencing membrane permeability and bioavailability .
Activité Biologique
3-Fluoro-2-methylcinnamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a reactive carboxylic acid group and a cinnamonyl moiety , which contributes to its biological activity. The presence of fluorine and methyl groups may influence its interactions with biological targets compared to parent cinnamic acid derivatives.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Cell Membrane Interaction : It can interact with cellular membranes, affecting membrane fluidity and permeability.
- Antioxidant Activity : Similar to other cinnamic acid derivatives, it may exhibit antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including:
- Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Staphylococcus aureus.
- Fungi : Exhibits activity against Candida albicans and Aspergillus niger.
The antimicrobial efficacy is typically assessed using methods such as the well diffusion method, measuring the zone of inhibition .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) indicate that the compound can significantly reduce cell viability, suggesting cytotoxic effects .
- Mechanism Insights : Its anticancer effects may involve the modulation of signaling pathways related to apoptosis and cell proliferation.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed substantial zones of inhibition, indicating its potential as an antimicrobial agent.
- Anticancer Research :
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound suggests that modifications to the cinnamic acid core can significantly influence its biological activity. The introduction of fluorine and methyl groups alters the pharmacokinetic properties and enhances the compound's interaction with biological targets .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-2-methylcinnamic acid, and how can reaction efficiency be optimized?
The synthesis of fluorinated cinnamic acid derivatives typically employs Knoevenagel condensation between fluorinated benzaldehyde derivatives and malonic acid derivatives. For this compound, a methyl-substituted fluorobenzaldehyde precursor can react with malonic acid under acidic or basic catalysis. Optimization involves:
- Catalyst selection : Pyridine or piperidine for base-catalyzed reactions, or acetic acid for acid-mediated conditions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reactions are often conducted at 80–100°C to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most suitable for characterizing this compound?
- HPLC/LC-MS/MS : Quantifies purity and detects trace impurities, especially fluorinated byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
- NMR spectroscopy : NMR identifies fluorine substitution patterns, while NMR resolves methyl and vinyl proton environments .
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and conjugated double bond (C=C stretch ~1630 cm) .
Q. How is this compound utilized as a precursor in pharmacological studies?
This compound serves as a building block for:
- Anticancer agents : Fluorine enhances bioavailability; methyl groups influence lipophilicity for target binding .
- Antimicrobial derivatives : Structural analogs (e.g., amides or esters) are screened against bacterial/fungal models .
- Fluorescent probes : Conjugation with fluorophores enables tracking in cellular uptake studies .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved for fluorinated cinnamic acids?
Contradictions often arise from:
- Solvent effects : Fluorine chemical shifts vary with solvent polarity; use deuterated DMSO or CDCl for consistency .
- Tautomeric equilibria : Assess pH-dependent shifts (e.g., carboxylic acid deprotonation alters conjugation) .
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with experimental IC values .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How does fluorination impact the photostability of this compound under UV exposure?
Q. What experimental designs address low yields in cross-coupling reactions involving this compound?
Q. How can chiral resolution of this compound enantiomers be achieved?
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
Methodological Challenges and Solutions
Q. What statistical approaches reconcile discrepancies in biological assay data for fluorinated analogs?
- Meta-analysis : Pool data from multiple studies to identify outliers or trends .
- Dose-response modeling : Fit data to Hill equations to quantify potency variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
